molecular formula C9H12N2O B1284603 2-(4-aminophenyl)-N-methylacetamide CAS No. 32637-62-0

2-(4-aminophenyl)-N-methylacetamide

Cat. No.: B1284603
CAS No.: 32637-62-0
M. Wt: 164.2 g/mol
InChI Key: LDGLZUCCUIXNGP-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-methylacetamide, otherwise known as APMA, is a chemical compound that has been widely studied due to its various applications in scientific research, as well as its potential to be used in the production of drugs. APMA is a derivative of acetamide, which is a carboxylic acid amide, and contains an amine group. The compound is soluble in water, and is widely used in a variety of laboratory experiments and research.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Heterocyclic Compounds: A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. This involved a versatile and readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (Darwish et al., 2014).

Antitumor and Anticancer Research

  • Development of Anti-Cancer Agents: Another study designed and synthesized 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, including variants with N-methoxy-N-methylacetamide, which showed potent anti-cancer activity against a range of cancer cell lines (Dong et al., 2010).

Physicochemical Studies

  • Molecular Dynamics and IR Spectral Analysis: A study utilized N-methylacetamide as a proxy for protein backbone to investigate interactions of alkali cations and alkaline earth dications with the carbonyl group, contributing to the understanding of ion effects on proteins (Pluhařová et al., 2014).
  • Density Functional Theory (DFT) Analysis: Research calculated the independent IR spectrum of every component in N-methylacetamide using DFT, which aids in explaining the formation of the amide infrared spectrum, significant in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Antimalarial Research

  • Synthesis of Antimalarial Compounds: A study prepared compounds derived from substituted 1-phenyl-2-propanones, showing increasing antimalarial potency correlated with decreasing size and electron donation of phenyl ring substituents (Werbel et al., 1986).

Other Medical Applications

  • Anticonvulsant Activity: Research has shown potent anticonvulsant activity in compounds like (R,S)-2-acetamido-N-benzyl-2-methylacetamide, indicating potential therapeutic applications in treating seizures (Kohn et al., 1991).

Chemical Synthesis and Reactions

  • Chemoselective Acetylation: N-(2-Hydroxyphenyl)acetamide, synthesized from 2-aminophenol, serves as an intermediate for antimalarial drugs. Research on its chemoselective monoacetylation using various acyl donors provides insights into efficient synthesis methods (Magadum & Yadav, 2018).

Safety and Hazards

The safety data sheet for a related compound, (4-Aminophenyl)ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the research and development of 2-(4-aminophenyl)-N-methylacetamide could involve further exploration of its potential applications in various fields. For example, it could be used in the synthesis of new heat-resistant biopolyureas by fermentation techniques . Additionally, the development of more efficient methods for its synthesis could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenyl)-N-methylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has shown potential antimicrobial properties by disrupting the cell membrane integrity of certain bacterial strains .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The interactions of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . For example, certain transporters can actively transport this compound into cells, while binding proteins can sequester it in specific organelles . These processes are essential for determining the bioavailability and efficacy of the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

2-(4-aminophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGLZUCCUIXNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588294
Record name 2-(4-Aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32637-62-0
Record name 2-(4-Aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-N-methylacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Nitrobenzeneacetic acid (16.6 g, 0.0916 mol) was dissolved in THF (200 mL) and carbonyldiimidazole (CDI, 15.6 g, 0.0963 mol) was added. Carbon dioxide evolution rapidly ensued and the reaction mixture was stirred at RT for 30 min. Gaseous methylamine was then bubbled through the mixture until it was distinctly basic to litmus paper. The THF was removed in vacuo and water (70 mL) was added. The solid material was collected by filtration and placed in a Parr bottle were palladium on carbon (10%, 3 g). A solution of EtOH (200 mL) and 1N HCl (50 mL) was added and the mixture was hydrogenated at 60 psi for 4 h. The reaction was filtered, concentrated in vacuo and the residue made basic with saturated aqueous Na2CO3. The aqueous mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give the product (6) (10.0 g, 66.6%) which was pure by NMR analysis.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66.6%

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